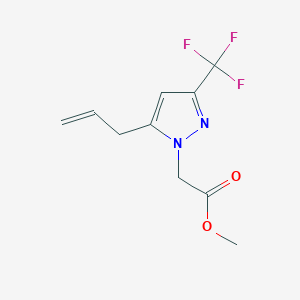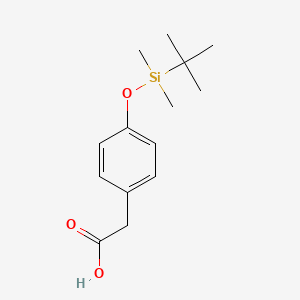
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a dimethyl-tert-butylsilyloxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid typically involves the protection of the hydroxyl group on the phenylacetic acid with a dimethyl-tert-butylsilyl (TBS) group. This can be achieved through the reaction of phenylacetic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the silyloxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The silyloxy group can influence the compound’s reactivity and stability, affecting how it interacts with enzymes and other biological molecules. The phenylacetic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A simpler analog without the silyloxy group.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a silyloxy group.
4-Methoxyphenylacetic acid: Features a methoxy group in place of the silyloxy group.
Uniqueness
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is unique due to the presence of the dimethyl-tert-butylsilyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C14H22O3Si |
|---|---|
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
Clave InChI |
HFGPEISRKIZIHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


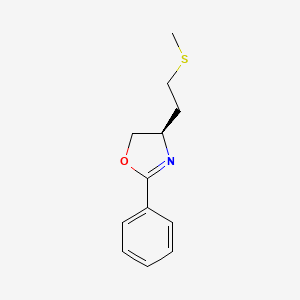
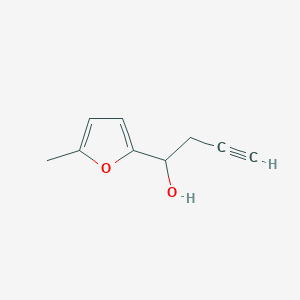

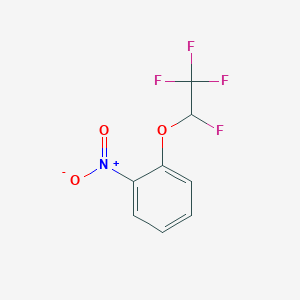
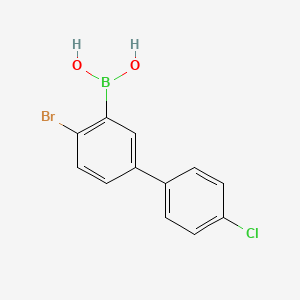
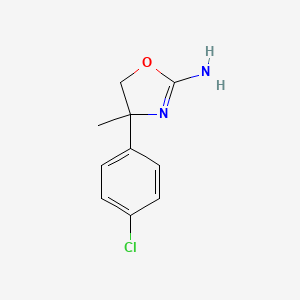
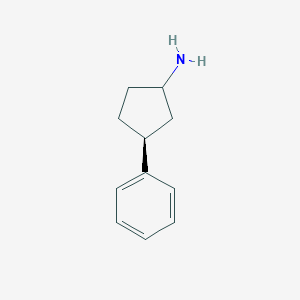
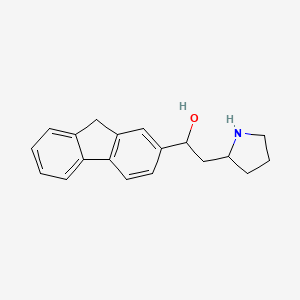
![5-amino-1H-pyrazole-3-carboxylic acid [2-(4-chloro-phenyl)-ethyl]-amide](/img/structure/B8275652.png)
![2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile](/img/structure/B8275658.png)
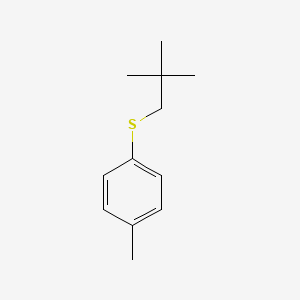
![[5-Bromo-2-(dimethylamino)pyrimidin-4-yl]methanol](/img/structure/B8275689.png)
![1,1-dimethylethyl (3S,4S)-3-hydroxy-4-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-pyrrolidinecarboxylate](/img/structure/B8275700.png)
